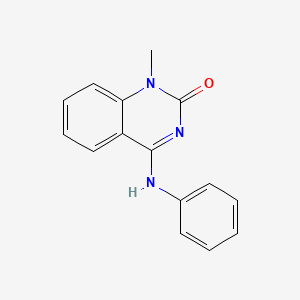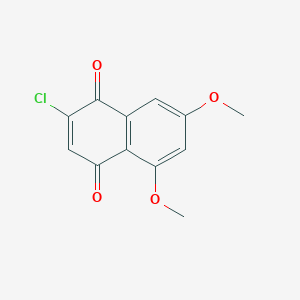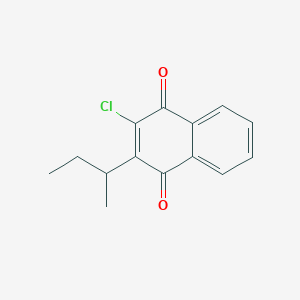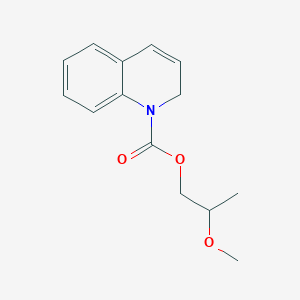
(1,4-Dimethoxynaphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-dimethoxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at positions 1 and 4, and an acetic acid moiety at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(1,4-dimethoxynaphthalen-2-yl)acetic acid involves the oxidative Nef reaction. In this method, sodium nitrite and acetic acid are added sequentially to a solution of 1,4-dimethoxy-2-(2-nitroethyl)naphthalene in dimethyl sulfoxide (DMSO). The reaction mixture is stirred at 35°C for 2 hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(1,4-dimethoxynaphthalen-2-yl)acetic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-dimethoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(1,4-dimethoxynaphthalen-2-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(1,4-dimethoxynaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 2-(1,4-dimethoxynaphthalen-2-yl)acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in oxidative stress pathways, leading to modulation of cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-dimethoxynaphthalene: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
2-naphthoic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(1,4-dihydroxynaphthalen-2-yl)acetic acid:
Uniqueness
2-(1,4-dimethoxynaphthalen-2-yl)acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
79971-33-8 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-(1,4-dimethoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C14H14O4/c1-17-12-7-9(8-13(15)16)14(18-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
CRFDDPUDNNDJAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)

![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)







![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)
